N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O4S/c14-8-4-2-1-3-7(8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCZLYSWPUSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the nitrothiophene moiety: This step often involves nitration of thiophene derivatives using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Coupling of the chlorophenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the chlorine atom with various nucleophiles.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it possesses significant antibacterial and antifungal properties. The oxadiazole ring is known for contributing to the antimicrobial efficacy of various compounds.
- Anticancer Properties : Some derivatives have shown the ability to inhibit tumor growth in various cancer cell lines. The mechanism may involve apoptosis induction or the inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory cytokines and pathways, indicating potential use in treating inflammatory diseases.
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole exhibited selective cytotoxicity against breast cancer cell lines, suggesting that modifications to the nitrothiophene structure could enhance this effect.
- Antimicrobial Research : Another research article highlighted the compound's effectiveness against resistant bacterial strains, emphasizing its potential as a lead compound for developing new antibiotics.
- Inflammation Model : In vivo studies indicated that this compound could reduce inflammation markers in animal models, supporting its application in treating inflammatory conditions.
Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | Significant | Moderate | Present |
| Related Oxadiazole Derivative A | Moderate | High | Low |
| Related Oxadiazole Derivative B | Low | Moderate | Significant |
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or inflammation.
Pathways Involved: It may inhibit key pathways in microbial metabolism or inflammatory response, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in heterocyclic cores, substituents, and functional groups, leading to differences in molecular weight, solubility, and bioactivity. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Substituent Effects : The 2-chlorophenyl group in the target compound provides moderate steric bulk compared to the 4-methoxyphenyl analog, which introduces electron-donating effects. The trifluoromethyl group in the thiazole-based analog increases hydrophobicity and metabolic stability .
- Heterocyclic Core : Oxadiazole derivatives (target compound and analogs) exhibit planar structures conducive to π-π stacking, whereas thiazole-based compounds (e.g., ) may offer greater conformational flexibility .
Key Observations :
- Purification Challenges : The trifluoromethyl-substituted compound (42% purity) suggests steric or electronic hindrance during synthesis, whereas simpler substituents (e.g., methyl-phenyl) yield higher purity .
- Commercial Availability : Some analogs (e.g., ) are marketed for research, indicating scalable synthesis protocols .
Computational and Mechanistic Insights
- Molecular Dynamics : Nitrothiophene derivatives likely interact with bacterial targets via hydrogen bonding (amide and nitro groups) and hydrophobic interactions (aromatic rings) .
- Metabolic Stability : The chloro substituent in the target compound may reduce oxidative metabolism compared to methoxy or methyl groups .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a nitro group and an oxadiazole moiety , which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 295.76 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈ClN₃O₃ |
| Molecular Weight | 295.76 g/mol |
| CAS Number | 791079-97-5 |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various 1,3,4-oxadiazole derivatives that showed promising activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. In one study, compounds with similar structural features demonstrated moderate to high antiproliferative activity against breast cancer cells (MDA-MB-231) with IC50 values ranging from 0.05 to 0.15 µM under hypoxic conditions . This suggests that the compound could potentially inhibit cancer cell proliferation effectively.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds containing the oxadiazole ring have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in the inflammatory response . The specific activity of this compound in this regard remains to be fully elucidated but is an area of active research.
Synthesis and Evaluation
A study conducted by Samreen et al. synthesized various oxadiazole derivatives and evaluated their biological activities through MTT assays. The results indicated that compounds with chlorine substitutions exhibited enhanced activity against specific cancer lines compared to their non-chlorinated counterparts .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the role of substituents on the thiophene and oxadiazole rings in modulating biological activity. For example, the introduction of electron-withdrawing groups like nitro enhances the reactivity and biological efficacy of the compound .
Q & A
Q. What are the typical synthetic routes for synthesizing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide?
The synthesis of oxadiazole derivatives often involves multi-step reactions. A common route includes:
- Step 1 : Esterification of substituted benzoic acids (e.g., 2-chlorobenzoic acid) to form methyl esters.
- Step 2 : Hydrazination to produce hydrazides.
- Step 3 : Cyclization with cyanogen bromide or other reagents to form the oxadiazole ring.
- Step 4 : Coupling with nitrothiophene-2-carboxamide derivatives using bases like NaH in THF. For example, similar compounds in and utilize coupling reactions between oxadiazole intermediates and carboxamides .
Key Considerations :
- Purity of intermediates (monitored via TLC or HPLC).
- Optimization of reaction conditions (temperature, solvent polarity) to avoid side products.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- 1H/13C-NMR : To confirm substitution patterns and verify coupling reactions (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) .
- FTIR : Identification of functional groups (e.g., C=O stretching at ~1650 cm⁻¹, nitro groups at ~1520 cm⁻¹) .
- Mass Spectrometry : Validation of molecular weight (e.g., ESI-MS for [M+H]+ ions).
- Elemental Analysis : Confirmation of C, H, N, and S content (e.g., deviations <0.4% indicate purity) .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can predict:
- HOMO-LUMO gaps : Indicative of reactivity (e.g., lower gaps correlate with higher electrophilicity).
- Molecular Electrostatic Potential (MESP) : Reveals nucleophilic/electrophilic sites (e.g., nitro groups as electron-deficient regions) .
- Charge distribution : Chlorophenyl substituents may induce electron-withdrawing effects, stabilizing the oxadiazole ring.
Example : A DFT study on a related 2-chlorophenyl oxadiazole derivative showed a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity .
Q. How does the position of substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) influence bioactivity?
Substituent position alters steric and electronic interactions with biological targets. For example:
- 2-Chlorophenyl : Ortho-substitution may hinder binding to enzyme active sites due to steric bulk.
- 4-Chlorophenyl : Para-substitution allows better planar alignment with hydrophobic pockets (e.g., in enzyme inhibition assays).
Data Comparison :
| Substituent Position | Target Enzyme (IC50) | Reference |
|---|---|---|
| 2-Chlorophenyl | α-Glucosidase: 12 µM | |
| 4-Chlorophenyl | α-Glucosidase: 8 µM |
Note: The 4-chloro derivative shows higher potency, likely due to improved target fit .
Q. What crystallographic techniques are used to resolve structural ambiguities in oxadiazole derivatives?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) is critical. Parameters include:
- Space group determination (e.g., monoclinic C2/c for similar compounds) .
- Torsion angles : To confirm planarity of the oxadiazole-thiophene system.
- Intermolecular interactions : Hydrogen bonds (e.g., N–H···O) stabilizing crystal packing .
Example : A crystal structure of a 4-chlorophenyl oxadiazole derivative revealed a dihedral angle of 7.8° between oxadiazole and thiophene rings, indicating near-planarity .
Methodological Challenges and Contradictions
Q. How can researchers address discrepancies in reported bioactivity data for structurally similar compounds?
Contradictions may arise from variations in:
- Assay conditions (e.g., pH, temperature, enzyme source).
- Compound purity (e.g., trace solvents affecting inhibition). Resolution Strategies :
- Standardized protocols : Use established assays (e.g., Ellman’s method for cholinesterase inhibition) .
- Dose-response curves : Confirm IC50 values across multiple replicates.
- Meta-analysis : Compare data from peer-reviewed studies (e.g., vs. 5).
Q. What are the limitations of using FTIR and NMR alone for structural validation?
- FTIR : Cannot distinguish regioisomers (e.g., 2- vs. 4-chlorophenyl).
- NMR : Overlapping signals in aromatic regions may require 2D techniques (e.g., COSY, HSQC). Complementary Methods :
- X-ray crystallography : Provides unambiguous confirmation .
- High-resolution MS : Differentiates isotopes and fragmentation patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
